12-Phosphonododecylazanium;chloride
Overview
Description
12-Aminododecylphosphonic acid hydrochloride salt is a compound with an empirical formula of C12H29ClNO3P and a molecular weight of 301.79 . It is a coupling agent that specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .
Molecular Structure Analysis
The molecular structure of 12-Aminododecylphosphonic acid hydrochloride salt is represented by the empirical formula C12H29ClNO3P . The molecular weight of the compound is 301.79 .Physical and Chemical Properties Analysis
12-Aminododecylphosphonic acid hydrochloride salt is a solid substance with a white color . It has a shelf life of 3 years under the recommended conditions . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Synthesis and Functionalization
- 12-Aminododecylphosphonic acid hydrochloride salt plays a role in the synthesis of amino α-oxo phosphonic esters and has been used in the preparation of various hydrochlorides like diethyl glycylphosphonate, diethyl alanylphosphonate, and others (Arbuzov & Zolotova, 1964).
- It is utilized in the production of phosphonic acid monolayer films for immobilizing bioactive molecules on titanium surfaces. These films are created through a simple dipping process, highlighting its potential in biomedical applications (Adden et al., 2006).
Role in Medicinal Chemistry
- In medicinal chemistry, derivatives of 12-Aminododecylphosphonic acid hydrochloride salt, particularly aminophosphonates, are explored for their inhibitory properties against enzymes and potential as anticancer agents. They influence physiological and pathological processes and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).
Synthesis of α-Amino Phosphonic Acids
- It is involved in the synthesis of α-amino phosphonic acids, a crucial class of compounds in medicine and crop protection due to their unique biological activities. The stereoisomers of these compounds are significant, and the salt aids in their stereoselective transformation (Walęcka-Kurczyk et al., 2020).
Environmental Applications
- The compound is used in the creation of polyzwitterionic resin for the simultaneous capture of toxic metal ions and organic contaminants. This showcases its utility in environmental remediation and pollution control (Saleh, Rachman, & Ali, 2017).
Adhesion Promotion
- Aminopropylphosphonic acid, a related compound, serves as a bi-functional adhesion promoter between various substrates, demonstrating the potential of 12-Aminododecylphosphonic acid hydrochloride salt in enhancing the adhesion properties of materials (Wapner, Stratmann, & Grundmeier, 2008).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Future Directions
While specific future directions for this compound were not found in the search results, it is used in research and industrial settings due to its unique properties. Its role as a corrosion inhibitor and adhesion promoter has been studied , suggesting potential applications in materials science and engineering.
Properties
IUPAC Name |
12-phosphonododecylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHZAPKEFUYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29ClNO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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